

# Structural Basis of Nav1.8 Inhibition: A Technical Guide

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Compound of Interest					
Compound Name:	Nav1.8-IN-11				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural basis for the inhibition of the voltage-gated sodium channel Nav1.8, a key target in the development of novel analgesics. While detailed structural information for the recently identified inhibitor, **Nav1.8-IN-11**, is not yet publicly available, this document summarizes the existing data on its inhibitory activity and the experimental protocol used for its characterization. To provide a comprehensive understanding of the structural principles of Nav1.8 inhibition, this guide also presents a detailed analysis of the well-characterized inhibitor A-803467, for which a high-resolution cryo-electron microscopy (cryo-EM) structure in complex with Nav1.8 has been elucidated.

### Nav1.8-IN-11: A Potent Novel Inhibitor

**Nav1.8-IN-11** has been identified as a highly potent inhibitor of the Nav1.8 channel.[1] Quantitative analysis has determined its half-maximal inhibitory concentration (IC50), providing a measure of its efficacy.

**Ouantitative Data** 

Compound	IC50 (nM)	Cell Line	Assay Type	Reference
Nav1.8-IN-11	0.1	HEK-293	Whole-Cell Patch Clamp	WO 2023186102



# Experimental Protocol: Whole-Cell Patch Clamp Assay for IC50 Determination

The inhibitory activity of **Nav1.8-IN-11** was determined using a whole-cell patch-clamp electrophysiology assay on human embryonic kidney (HEK-293) cells stably expressing the human Nav1.8 channel.[1]

#### Cell Culture and Transfection:

- HEK-293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 μg/mL).
- Cells are transiently or stably transfected with a plasmid encoding the human Nav1.8 alpha subunit using a suitable transfection reagent. Successful transfection is often confirmed by the expression of a fluorescent reporter protein.

#### Electrophysiological Recording:

#### Solutions:

- External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10
  Glucose, with the pH adjusted to 7.4 with NaOH.
- Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

#### Recording Procedure:

- $\circ$  Glass micropipettes with a resistance of 2-4 M $\Omega$  are filled with the internal solution and mounted on the patch-clamp amplifier headstage.
- A gigaohm seal is formed between the pipette tip and the membrane of a transfected HEK-293 cell.
- The cell membrane is ruptured to achieve the whole-cell configuration.
- Cells are held at a holding potential of -100 mV.

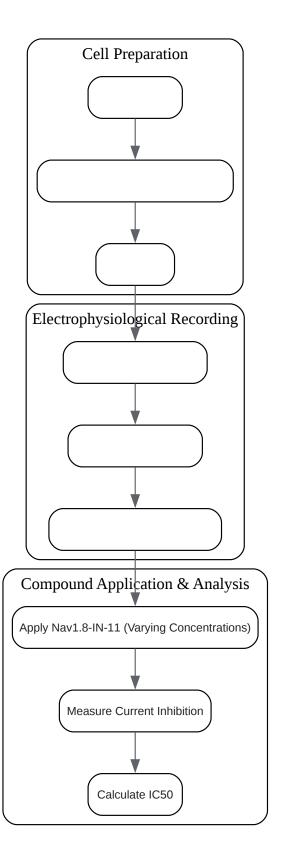




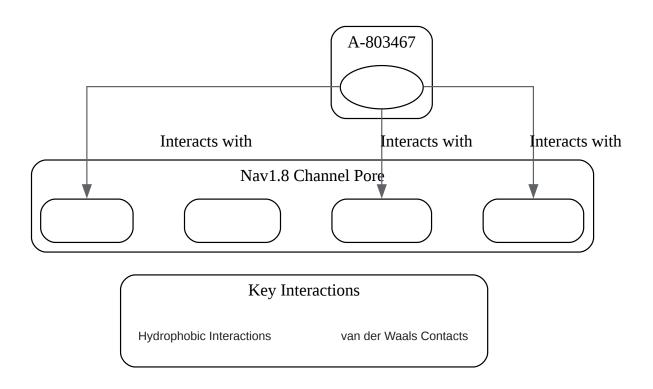


- o Nav1.8 currents are elicited by a depolarizing voltage step to 0 mV for 20 ms.
- The test compound, **Nav1.8-IN-11**, is applied at various concentrations to the external solution.
- The peak inward current is measured before and after the application of the compound.
- The IC50 value is calculated by fitting the concentration-response data to the Hill equation.









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### References

- 1. Humanwell Healthcare patents new Nav1.8 blockers for pain | BioWorld [bioworld.com]
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